molecular formula C16H19N5OS B12397380 Pcsk9-IN-17

Pcsk9-IN-17

Cat. No.: B12397380
M. Wt: 329.4 g/mol
InChI Key: DKVXVTNDNPPAKL-NSHDSACASA-N
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Description

Pcsk9-IN-17 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby lowering blood cholesterol levels and reducing the risk of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Pcsk9-IN-17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

Pcsk9-IN-17 has a wide range of scientific research applications, including:

Mechanism of Action

Pcsk9-IN-17 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors. This inhibition leads to an increase in the number of LDL receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream. The molecular targets involved in this mechanism include the active site of PCSK9 and the LDL receptor pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pcsk9-IN-17

This compound is unique in its chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like alirocumab and evolocumab directly bind to PCSK9, this compound may offer different pharmacokinetic properties and potential advantages in terms of oral bioavailability and stability .

Properties

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

(2S)-N-(1,3-benzoxazol-2-yl)-2-methyl-N'-(5-methylsulfanylpyrimidin-2-yl)propane-1,3-diamine

InChI

InChI=1S/C16H19N5OS/c1-11(7-17-15-18-9-12(23-2)10-19-15)8-20-16-21-13-5-3-4-6-14(13)22-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)(H,17,18,19)/t11-/m0/s1

InChI Key

DKVXVTNDNPPAKL-NSHDSACASA-N

Isomeric SMILES

C[C@@H](CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2

Canonical SMILES

CC(CNC1=NC=C(C=N1)SC)CNC2=NC3=CC=CC=C3O2

Origin of Product

United States

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